molecular formula C13H19N5O4 B12757608 (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide CAS No. 83200-94-6

(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide

Cat. No.: B12757608
CAS No.: 83200-94-6
M. Wt: 309.32 g/mol
InChI Key: RAJOZBBPJBDOMX-QMMMGPOBSA-N
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Description

(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide involves multiple steps, including the formation of the purine ring and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction’s efficiency and outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its interactions with enzymes and receptors are of particular interest, as they may lead to new insights into cellular signaling and metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in treating diseases related to purine metabolism.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The compound’s structure allows it to bind to active sites, inhibiting or activating specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives with comparable structures and properties. Examples are:

  • 7H-Purine-7-acetamide,1,2,3,6-tetrahydro-N-cyclohexyl-N-((cyclohexylamino)carbonyl)-1,3-dimethyl-2,6-dioxo-
  • 1,2,3,6-Tetrahydro-1,3-dimethyl-N-[4-(1-methylethyl)phenyl]-2,6-dioxo-7H-purine-7-acetamide

Uniqueness

What sets (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide apart is its specific functional groups and stereochemistry, which confer unique reactivity and biological activity. These characteristics make it a valuable compound for targeted research and applications.

Biological Activity

The compound (-)-1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-N-(1-(hydroxymethyl)propyl)purine-7-acetamide , also known as a derivative of purine, exhibits significant biological activity that has attracted research interest. This article explores its biological properties, mechanisms of action, and therapeutic potential based on current literature.

  • Molecular Formula : C19H17N7O3
  • Molecular Weight : 391.383 g/mol
  • CAS Number : 1638250-96-0
  • IUPAC Name : 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1-(hydroxymethyl)propyl)acetamide

Research indicates that this compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit various enzymes involved in cellular signaling pathways. For example, it may affect phosphodiesterase (PDE) activity, which plays a crucial role in regulating intracellular levels of cyclic nucleotides (cAMP and cGMP) .
  • Antiproliferative Effects : Studies suggest that the compound can inhibit cell proliferation in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Case Study 1 : A study demonstrated that treatment with the compound reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis. The mechanism was linked to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Neuroprotective Effects

Research also highlights the neuroprotective properties of the compound:

  • Case Study 2 : In a model of neurodegeneration, this compound showed promise in reducing neuronal cell death and improving cognitive function in animal models .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application:

ParameterValue
AbsorptionRapid
BioavailabilityModerate
MetabolismHepatic (CYP enzymes)
Half-lifeApproximately 5 hours
ExcretionRenal

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential side effects.

Properties

CAS No.

83200-94-6

Molecular Formula

C13H19N5O4

Molecular Weight

309.32 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(2S)-1-hydroxybutan-2-yl]acetamide

InChI

InChI=1S/C13H19N5O4/c1-4-8(6-19)15-9(20)5-18-7-14-11-10(18)12(21)17(3)13(22)16(11)2/h7-8,19H,4-6H2,1-3H3,(H,15,20)/t8-/m0/s1

InChI Key

RAJOZBBPJBDOMX-QMMMGPOBSA-N

Isomeric SMILES

CC[C@@H](CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Canonical SMILES

CCC(CO)NC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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